molecular formula C12H11F3N2O4 B284629 Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate

Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate

Cat. No. B284629
M. Wt: 304.22 g/mol
InChI Key: XXWUPNZQMVABLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.25 g/mol.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is its ease of synthesis, which makes it readily available for laboratory experiments. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is also relatively stable and can be stored for extended periods without significant degradation. However, Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate, including its potential applications in drug discovery and material science. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been shown to have antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate can also be used as a building block in the synthesis of new materials with unique properties, such as optoelectronic and magnetic materials.
In conclusion, Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, stability, and biochemical and physiological effects make it an attractive candidate for further research. With continued research, Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate may lead to the development of new drugs and materials with unique properties.

Synthesis Methods

Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride, followed by the reaction with ethyl chloroformate. The resulting product is purified through recrystallization using an appropriate solvent. The synthesis of Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has also been used as a building block in the synthesis of various compounds with potential pharmacological activities.

properties

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

ethyl 4-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate

InChI

InChI=1S/C12H11F3N2O4/c1-2-21-9(18)7-3-5-8(6-4-7)16-11(20)17-10(19)12(13,14)15/h3-6H,2H2,1H3,(H2,16,17,19,20)

InChI Key

XXWUPNZQMVABLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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